4-Tert-butyl-3-(chloromethyl)-1,2-oxazole

Description

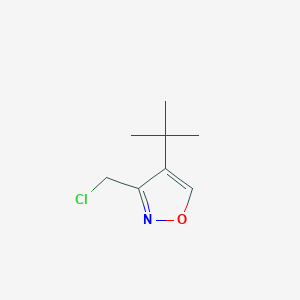

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole (molecular formula: C₈H₁₂ClNO) is a substituted 1,2-oxazole featuring a tert-butyl group at the 4-position and a chloromethyl moiety at the 3-position (Figure 1). Key structural identifiers include:

Properties

IUPAC Name |

4-tert-butyl-3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-8(2,3)6-5-11-10-7(6)4-9/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYUTDFRZHHPTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the oxime, followed by cyclization in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted oxazoles with various functional groups.

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of dihydro-oxazole derivatives.

Scientific Research Applications

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole is a heterocyclic compound containing an oxazole ring with a tert-butyl group and a chloromethyl group. It is of interest in medicinal and synthetic organic chemistry because of its potential applications and biological activities.

Applications in Medicinal Chemistry

This compound is a potential precursor for biologically active compounds and finds applications in medicinal chemistry. Oxazole derivatives have therapeutic potential and are valuable for medical applications . The compound's mechanism of action involves interaction with biological targets like enzymes or receptors. Research continues into its potential therapeutic applications and efficacy against various biological targets, with its unique structure allowing for diverse modifications that could lead to new drug candidates or materials with specialized properties.

Antimicrobial Activity

Several oxazole derivatives have demonstrated antimicrobial activity . For instance, benzoxazole-5-carboxylatederivatives have shown activity against Gram-positive and Gram-negative bacteria, as well as fungal strains . Similarly, compounds 19 (2- tert-Butyl-4-(4-chlorophenyl)oxazole) and 20 (4-(4-bromophenyl)-2- tert-butyloxazole) have exhibited antibacterial potential against B. subtilis, S. aureus, E. coli, and K. pneumonia . Other oxazole derivatives, such as compound 30, have shown potent antibacterial activity, while compound 31 exhibited moderate antifungal activity . Compounds 32 and 33 have also demonstrated potent antibacterial and antifungal activities, respectively .

Antitumor Potential

Trisubstituted oxazole derivatives have been investigated for their antitumor potential against cancer cells . Compounds 60, 61, and 62 were particularly effective against PC-3 (human prostate cancer) and A431 (human epidermoid carcinoma) cells . Additionally, halogen-substituted oxazoles integrated with combretastatin A-4 (CA-4) analogues have shown enhanced anticancer activity and antivascular activity against human HT-29 colon carcinoma, human 518A2 melanoma, and Ea.hy926 endothelial hybrid cells .

Other potential applications

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-(chloromethyl)-1,2-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the 1,2-Oxazole Family

2.1.1 4-(Chloromethyl)-3-(trifluoromethyl)-1,2-oxazole

- Molecular Formula: C₅H₄ClF₃NO

- Key Features : Replaces tert-butyl with a trifluoromethyl group. The electron-withdrawing CF₃ group increases polarity and reduces lipophilicity (logP) compared to the tert-butyl analog. This may alter metabolic stability and target binding .

2.1.2 5-(Chloromethyl)-3-(4-chlorophenyl)-1,2-oxazole

- Molecular Formula: C₁₀H₇Cl₂NO

- Demonstrated anti-inflammatory activity via LOX/COX-2 inhibition in related analogs .

2.1.3 4-(Chloromethyl)-5-(5-chlorothiophen-2-yl)-1,2-oxazole

- Molecular Formula: C₈H₅Cl₂NOS

- Key Features : Incorporates a thiophene ring, which may improve electronic conjugation and redox activity. Thiophene-containing heterocycles are prevalent in antiviral and anticancer agents .

Heterocycle Variants: 1,2-Oxazole vs. 1,2,4-Oxadiazole

2.2.1 3-[4-(Tert-butyl)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole

- Molecular Formula : C₁₃H₁₆ClN₂O

- Key Features: The 1,2,4-oxadiazole core exhibits higher thermal and enzymatic stability than 1,2-oxazoles due to additional nitrogen.

2.2.2 3-(tert-Butyl)-5-chloro-1,2,4-oxadiazole

- Molecular Formula : C₆H₉ClN₂O

- Key Features : Lacks a chloromethyl group but shares the tert-butyl substituent. The chloro atom at position 5 increases electrophilicity, enabling nucleophilic substitution reactions .

Data Table: Key Comparison of 1,2-Oxazole Derivatives

Biological Activity

4-Tert-butyl-3-(chloromethyl)-1,2-oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a tert-butyl group that enhances lipophilicity and a chloromethyl group that can participate in nucleophilic reactions. Its molecular formula is , and it is classified under oxazoles, which are five-membered heterocycles containing nitrogen and oxygen atoms .

Antimicrobial Activity

Research indicates that oxazole derivatives can exhibit significant antimicrobial properties. In particular, this compound has been noted for its ability to inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall integrity.

Case Study: Antimicrobial Efficacy

A study evaluated various oxazole derivatives against three strains of Staphylococcus aureus, including methicillin-resistant strains. The results demonstrated that derivatives with a tert-butyl substitution showed improved antimicrobial activity compared to others. Specifically, compounds with lower minimum inhibitory concentration (MIC) values were identified, highlighting the effectiveness of structural modifications in enhancing biological activity .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 0.5 - 1 | High |

| Control (PC190723) | 0.25 | Very High |

Anticancer Activity

The anticancer properties of oxazole derivatives have been extensively studied. This compound has shown potential in inhibiting cancer cell proliferation across various cancer cell lines.

Research Findings

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against multiple cancer types, including breast and lung cancers. Notably, the presence of the tert-butyl group contributes to enhanced activity against cancer cells:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Tamoxifen (10.38) |

| A549 (Lung Cancer) | 12.5 | Doxorubicin |

The mechanism through which this compound exerts its biological effects involves interaction with specific biological targets such as enzymes and receptors. The chloromethyl group can react with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity .

Enzyme Inhibition

Studies have shown that oxazole derivatives can inhibit various enzymes associated with cancer progression and microbial resistance. For instance, compounds from this class have demonstrated inhibitory potency against:

- Carbonic Anhydrase (CA)

- Histone Deacetylases (HDAC)

- Sirtuin enzymes

Q & A

Q. Critical Parameters :

- Regioselectivity : Controlled by substituent electronic effects (e.g., tert-butyl’s steric bulk directing chloromethyl positioning) .

- Yield Optimization : Adjusting reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for hydroxylamine) .

How can researchers address contradictions in reported regioselectivity during the synthesis of substituted 1,2-oxazoles?

Answer:

Contradictions often arise from competing electronic and steric effects. Methodological solutions include:

- Spectroscopic Validation : Use ¹H-¹³C HMBC and NOESY NMR to confirm substituent positions .

- Comparative Studies : Test alternative reagents (e.g., tert-butyl vs. methyl groups) to isolate steric contributions .

- Computational Modeling : Apply DFT calculations to predict regioselectivity trends based on transition-state energetics .

Example : In Claisen-Schmidt condensations, electron-withdrawing groups (e.g., Cl) favor C-3 substitution, while bulky tert-butyl groups direct chloromethyl to C-4 .

What advanced spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- Multidimensional NMR :

- ¹H-¹³C HMBC : Correlates long-range coupling to assign quaternary carbons (e.g., tert-butyl C-atoms at δ 150–179 ppm) .

- ¹H-¹⁵N HMBC : Identifies nitrogen environments (δ -3.1 ppm for oxazole N) .

- X-ray Crystallography : Resolves bond lengths (e.g., 1.34 Å for oxazole C=N) and dihedral angles (e.g., 158° for methoxycarbonyl orientation) .

- IR Spectroscopy : Validates functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.